molecular formula C21H19N3O B11438923 4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol

Cat. No.: B11438923
M. Wt: 329.4 g/mol
InChI Key: GLLYAQYLMGZIIA-UHFFFAOYSA-N
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Description

4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a phenol group, a methyl group, and an imidazo[1,2-a]pyridine moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes, with optimizations for large-scale production.

Chemical Reactions Analysis

4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . Additionally, derivatives of imidazo[1,2-a]pyridine have been investigated for their potential use in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In industry, this compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with various molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The specific molecular targets and pathways involved depend on the particular derivative and its intended use. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-[6-methyl-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C21H19N3O/c1-14-7-12-19-23-20(16-8-10-17(25)11-9-16)21(24(19)13-14)22-18-6-4-3-5-15(18)2/h3-13,22,25H,1-2H3

InChI Key

GLLYAQYLMGZIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(C=C4)O)C=C1

Origin of Product

United States

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